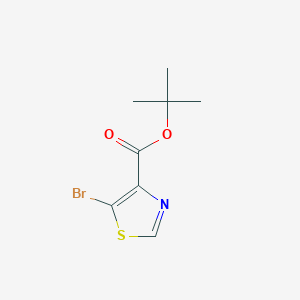

Tert-butyl 5-bromo-1,3-thiazole-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 5-bromo-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-8(2,3)12-7(11)5-6(9)13-4-10-5/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGMKPIEMPSIIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(SC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-1,3-thiazole-4-carboxylate typically involves the bromination of a thiazole precursor followed by esterification. One common method involves the reaction of 5-bromo-1,3-thiazole-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under an inert atmosphere at room temperature to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of 5-substituted thiazole derivatives.

Oxidation: Formation of thiazole sulfoxides or sulfones.

Reduction: Formation of tert-butyl 5-bromo-1,3-thiazole-4-methanol.

Scientific Research Applications

Tert-butyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate is a chemical compound with applications in chemistry, biology, medicine, and industry. Its synthesis typically involves reacting 2-amino-5-bromothiazole with tert-butyl chloroformate.

Chemistry

Tert-butyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate serves as a building block in synthesizing complex heterocyclic compounds. It is a precursor in creating pharmaceuticals and agrochemicals.

Biology and Medicine

This compound is investigated for its potential as an antimicrobial and anticancer agent. Its structure enables interactions with biological targets, making it a candidate for drug development.

Industry

The compound is used in developing new materials with specific properties, including polymers and dyes.

Additional compounds and applications

Other related compounds also have distinct applications:

- 5-Bromo-2-tert-butyl-1,3-thiazole: Used as a building block for synthesizing complex heterocyclic compounds; investigated for potential biological activities, including antimicrobial and anticancer properties; explored as a potential lead compound for drug development due to its unique structural features; utilized in the production of specialty chemicals and materials. The mechanism of action of 5-Bromo-2-tert-butyl-1,3-thiazole involves its interaction with specific molecular targets. The bromine atom and tert-butyl group influence the compound’s reactivity and binding affinity to various biological molecules.

- Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate: This synthetic organic compound is characterized by its thiazole ring, bromine substitution, and a tert-butoxycarbonyl group attached to an amino group. It has potential applications in medicinal chemistry and as an intermediate in the synthesis of various biologically active molecules.

Reactions

Reactions of Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate are significant for developing derivatives with enhanced biological activity or different pharmacological properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-1,3-thiazole-4-carboxylate depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The thiazole ring can interact with various molecular targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Methyl 5-Bromo-1,3-thiazole-4-carboxylate

- Molecular Formula: C₅H₄BrNO₂S

- Molecular Weight : 222.06

- Key Differences: The methyl ester group (vs. Lower molecular weight may facilitate easier purification and handling in synthetic workflows. Applications: Likely used in similar contexts but with differing pharmacokinetic profiles in drug development due to ester group variations .

tert-Butyl N-(4-Bromo-5-chloro-1,3-thiazol-2-yl)carbamate

- Molecular Formula: Not explicitly provided (CAS 1064678-19-8)

- Key Differences :

- Substitutions: Bromine at position 4 and chlorine at position 5 (vs. bromine at position 5 in the target compound).

- Functional Group: Carbamate (NHCO₂t-Bu) replaces the carboxylate ester, altering hydrogen-bonding capacity and metabolic stability .

- Reactivity: The dual halogenation (Br/Cl) may enhance electrophilicity, making it suitable for sequential functionalization .

tert-Butyl 5-Bromo-3-oxo-2H-indazole-1-carboxylate

- Molecular Formula : C₁₂H₁₃BrN₂O₃

- Molecular Weight : 313.15

- Key Differences: Core Structure: Indazole (benzannulated nitrogen heterocycle) vs. thiazole (sulfur-containing heterocycle). Applications: Likely used in kinase inhibitor design due to indazole’s prevalence in such scaffolds .

5-Bromo-1,4-dihydropyridine Derivatives (e.g., Compound 7c)

- Example Structure : 4-Chlorophenyl-substituted dihydropyridine .

- Key Differences: Core Structure: Dihydropyridine (non-aromatic, partially saturated) vs. aromatic thiazole. Bioactivity: Demonstrated cytotoxic activity (IC₅₀ = 32–43 nM against cancer cell lines), suggesting brominated heterocycles’ broader pharmacological relevance .

Structural and Functional Data Table

Key Research Findings

- Bromine Reactivity : Bromine at position 5 in thiazoles facilitates Suzuki-Miyaura couplings, enabling diversification of the heterocyclic core .

- Ester Group Impact : tert-Butyl esters enhance stability under acidic conditions compared to methyl esters, critical for protecting carboxylates in multistep syntheses .

- Biological Relevance : Brominated thiazoles and indazoles show promise in drug discovery, though activity depends on the heterocycle’s electronic profile and substituent positioning .

Biological Activity

Tert-butyl 5-bromo-1,3-thiazole-4-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a thiazole ring with a bromine atom at the 5-position and a tert-butyl ester at the carboxylic acid position. The molecular formula is , with a molecular weight of approximately 265.15 g/mol. Its structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with key enzymes involved in metabolic pathways, potentially inhibiting their activity and leading to altered cellular functions.

- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has demonstrated efficacy against various bacterial and fungal strains .

- Anticancer Properties : The compound's structure suggests potential anticancer activity. Studies have indicated that it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Biological Activities

A summary of the biological activities associated with this compound is presented in the table below:

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Antimicrobial Studies : A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Anticancer Activity : In vitro assays revealed that this compound reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines by inducing apoptosis through caspase activation .

- Anti-inflammatory Effects : Research indicated that the compound reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating inflammatory diseases.

Q & A

Q. What are the common synthetic routes for tert-butyl 5-bromo-1,3-thiazole-4-carboxylate, and what reaction conditions are optimal?

- Methodological Answer: The synthesis typically involves esterification of 5-bromo-1,3-thiazole-4-carboxylic acid with tert-butyl alcohol. A dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) is used under anhydrous conditions at room temperature. Yields are optimized by maintaining strict moisture-free environments and stoichiometric ratios (1:1.2 molar ratio of acid to alcohol). Reaction progress is monitored via TLC (ethyl acetate/hexane, 1:4) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer: Key techniques include:

Q. How should this compound be purified post-synthesis?

- Methodological Answer: Purification involves:

- Column Chromatography : Silica gel with ethyl acetate/hexane (10–20% gradient).

- Recrystallization : From ethanol or dichloromethane/hexane mixtures.

Purity is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodological Answer:

- PPE : Gloves, goggles, and lab coats.

- Storage : In airtight containers at –20°C, away from ignition sources (tert-butyl groups are flammable).

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.

- Exposure Response : Rinse skin/eyes with water for 15 minutes; seek medical attention if inhaled .

Q. What is the role of the tert-butyl ester group in the stability and reactivity of this compound?

- Methodological Answer: The tert-butyl group provides steric protection, reducing hydrolysis of the ester under basic/acidic conditions. This stability allows the compound to serve as a versatile intermediate in multi-step syntheses (e.g., Suzuki coupling after deprotection) .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound?

- Methodological Answer:

- Catalyst Screening : Test alternatives to DCC (e.g., EDC·HCl) for reduced byproducts.

- Solvent Optimization : Use THF or DMF for improved solubility.

- Scalability : Transition to continuous flow reactors for industrial-scale production .

Q. How should researchers address discrepancies between spectroscopic data and X-ray crystallography results?

- Methodological Answer:

- Re-examine NMR Assignments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Check for Polymorphism : Recrystallize under different conditions (e.g., solvent evaporation vs. diffusion).

- Refinement Tools : Apply SHELXL to resolve electron density ambiguities .

Q. What strategies mitigate decomposition of this compound under varying storage conditions?

- Methodological Answer:

- Inert Atmosphere Storage : Use nitrogen or argon to prevent oxidation.

- Desiccants : Include silica gel in storage containers to control moisture.

- Light Sensitivity : Store in amber glassware or opaque containers .

Q. How does the bromo substituent influence the compound's reactivity in cross-coupling reactions?

Q. What analytical approaches validate the compound's purity and identity in complex reaction mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.